Hlz9RY3swq

Description

Properties

CAS No. |

109960-63-6 |

|---|---|

Molecular Formula |

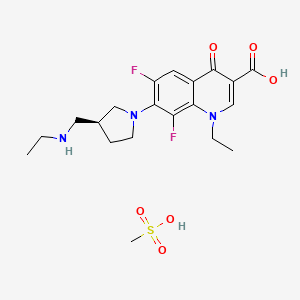

C20H27F2N3O6S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1 |

InChI Key |

YIVIWWYZEYGBSQ-MERQFXBCSA-N |

Isomeric SMILES |

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.

Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.

Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Used for the initial synthesis steps.

Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.

Purification: Involves crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.

Reduction Products: Include hydroxylated quinolone derivatives.

Substitution Products: Include various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a catalyst in various organic reactions.

Synthesis: Employed in the synthesis of other complex organic molecules.

Biology

Antibacterial Agent: Widely used in research for its antibacterial properties.

Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.

Medicine

Antibiotic: Used in the development of new antibiotics.

Drug Development: Investigated for its potential in treating bacterial infections.

Industry

Pharmaceuticals: Used in the production of antibacterial drugs.

Biotechnology: Employed in various biotechnological applications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Hlz9RY3swq include brominated and methylated benzothiophene derivatives. Below is a detailed comparison based on molecular properties, biological activity, and synthetic routes:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Properties/Activity |

|---|---|---|---|---|

| This compound (CAS 7312-10-9) | C₉H₅BrO₂S | 257.10 | - | CYP1A2 inhibitor; BBB permeability |

| 7-Bromobenzothiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | 0.93 | Similar GI absorption; lower TPSA |

| 6-Bromo-4-methylbenzothiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | 0.91 | Enhanced metabolic stability |

| Benzothiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 0.89 | Non-brominated; no CYP inhibition |

| 6-Methylbenzothiophene-2-carboxylic acid | C₁₀H₈O₂S | 192.23 | 0.85 | Reduced toxicity; higher solubility |

Key Findings:

Structural Similarity vs. Bioactivity: Compounds with bromine substituents (e.g., 7-bromo and 6-bromo-4-methyl analogs) show higher similarity scores (0.93–0.91) to this compound due to shared halogenation patterns . However, the methylated analog (6-methyl) exhibits lower toxicity, suggesting bromine’s role in CYP1A2 inhibition and associated risks . Non-brominated derivatives (e.g., benzothiophene-2-carboxylic acid) lack enzyme inhibition but display improved solubility, highlighting a trade-off between reactivity and safety .

Synthesis Complexity :

- This compound requires controlled thionyl chloride addition and pH adjustments, whereas methylated analogs involve milder alkylation steps. The brominated compounds generally demand stringent purification due to reactive intermediates .

Toxicity and Handling: Brominated compounds, including this compound, require precautions for storage and handling, as noted in safety guidelines for toxic reagents . In contrast, methylated derivatives pose fewer risks, aligning with their lower toxicity warnings .

Research Implications and Limitations

- Medicinal Chemistry : this compound’s BBB permeability and CYP1A2 inhibition make it a candidate for central nervous system (CNS) drug development, though its toxicity necessitates structural optimization .

- Material Science: Brominated benzothiophenes are explored for organic semiconductors, but solubility limitations in non-brominated analogs restrict their utility .

- Limitations : Current studies lack in vivo pharmacokinetic data for this compound, and comparative analyses often omit synthetic yield metrics .

Q & A

Q. How should researchers structure appendices to enhance transparency in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.